3-(4-Bromophenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
Description
This compound belongs to the benzothieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused bicyclic core comprising a benzothiophene and pyrimidinone ring. The structure includes a 4-bromophenyl group at position 3 and a 2-(2-naphthyl)-2-oxoethylsulfanyl moiety at position 2. The bromophenyl and naphthyl groups contribute to its lipophilicity and steric bulk, which may influence binding to biological targets .
Properties
CAS No. |
618880-59-4 |
|---|---|
Molecular Formula |
C28H21BrN2O2S2 |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H21BrN2O2S2/c29-20-11-13-21(14-12-20)31-27(33)25-22-7-3-4-8-24(22)35-26(25)30-28(31)34-16-23(32)19-10-9-17-5-1-2-6-18(17)15-19/h1-2,5-6,9-15H,3-4,7-8,16H2 |
InChI Key |
SUJUFYOQLXYMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-Bromophenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory and anti-cancer properties.
Chemical Structure
The molecular formula of the compound is . The structure features a bromophenyl group, a naphthyl moiety, and a thieno-pyrimidine core. The presence of sulfur in the structure is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thieno-pyrimidine ring through cyclization reactions involving brominated phenyl derivatives and sulfur-containing reagents.
Anti-inflammatory Activity
Research indicates that compounds similar to the target molecule exhibit significant anti-inflammatory properties. For instance, thiazole and thiophene derivatives have been shown to inhibit pro-inflammatory cytokines in various in vitro models. A study highlighted that certain derivatives effectively reduced inflammation in mouse models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways .
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. A study on thiazoline derivatives showed promising results against both bacterial and fungal strains, indicating that the sulfur-containing moiety may enhance antimicrobial efficacy .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, particularly against cyclooxygenases (COX) involved in inflammation.
- Modulation of Signaling Pathways : They may interfere with signaling pathways such as NF-kB or MAPK that are crucial for cell proliferation and survival.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of compounds similar to 3-(4-Bromophenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one exhibit antiviral properties. For instance:
- A study on related compounds showed promising antiviral activity against the H5N1 virus, with certain derivatives demonstrating significant efficacy in plaque reduction assays on Madin-Darby canine kidney cells .
- The synthesis of various derivatives has led to the discovery of compounds with enhanced antiviral profiles, suggesting that modifications to the core structure can yield effective antiviral agents .
Anticancer Research
The compound has also been implicated in anticancer research:
- A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. This method revealed that specific modifications to the benzothieno-pyrimidine scaffold can enhance anticancer activity .
- The structure's ability to interact with biological targets involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Bromophenyl Group
The 4-bromophenyl substituent is a key site for substitution reactions. Bromine’s electronegativity and leaving-group ability enable cross-coupling and aromatic substitution reactions.
Key Findings :
-
The bromine atom participates in palladium-catalyzed coupling reactions to introduce aryl, heteroaryl, or amine groups, enhancing biological activity in kinase inhibitors .
-
Substitution at this position is critical for modulating electronic and steric properties in drug discovery .
Oxidation of the Thioether Linkage
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and biological interactions.
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ | Mild acidic/neutral | Sulfoxide (S=O) | Moderate stability |
| mCPBA | Dichloromethane, 0°C | Sulfone (O=S=O) | High stability |
Research Notes :
-
Oxidation to sulfone derivatives improves metabolic stability in thienopyrimidine-based therapeutics, as noted in kinase inhibitor patents .
-
Sulfoxide intermediates are often observed in metabolic pathways but are reversible under reducing conditions .
Reactivity of the 2-Oxoethyl Moiety
The ketone group in the 2-oxoethyl chain undergoes nucleophilic additions or reductions, enabling further functionalization.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl) | Secondary alcohol derivatives | Structural diversification |
| NaBH₄ Reduction | Methanol/THF, 0°C | 2-Hydroxyethyl analog | Enhanced solubility |
Key Observations :
-
The ketone’s electrophilicity allows for regioselective modifications, critical in optimizing pharmacokinetic properties .
-
Reduction to the alcohol derivative has been explored to improve water solubility in related tetrahydrobenzothienopyrimidinones .
Ring-Opening and Cyclization Reactions
The tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core may undergo ring-opening under acidic/basic conditions or participate in cycloadditions.
| Conditions | Reaction Pathway | Product | Significance |
|---|---|---|---|
| HCl (6M), reflux | Hydrolysis of lactam ring | Thiophene-carboxylic acid derivative | Intermediate synthesis |
| DCC, DMAP | Amide bond formation | Macrocyclic analogs | Drug delivery systems |
Findings :
-
Acidic hydrolysis of the lactam ring generates thiophene-carboxylic acid intermediates, useful for synthesizing prodrugs .
-
Macrocyclization via amide bond formation enhances target selectivity in kinase inhibitors .
Photochemical and Thermal Stability
The compound exhibits moderate stability under ambient conditions but degrades under UV light or elevated temperatures.
| Stress Condition | Degradation Pathway | Major Degradants | Mitigation Strategy |
|---|---|---|---|
| UV light (254 nm) | C-S bond cleavage | Thiophenol and naphthyl ketone | Light-protected storage |
| 80°C, 7 days | Lactam ring decomposition | Thieno[2,3-d]pyrimidine fragments | Low-temperature storage |
Data Insights :
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the oxoethylsulfanyl group or the aryl/heteroaryl moieties. These modifications impact physicochemical properties and bioactivity:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance binding affinity to enzymes or receptors by increasing electrophilicity .
- Methoxy/Ethoxy Groups : Improve solubility but may reduce membrane permeability due to higher polarity .
- Naphthyl vs.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients, the target compound shows >70% similarity to pyrimidinone derivatives with known kinase or histone deacetylase (HDAC) inhibitory activity. For example, analogs with 2-(4-fluorophenyl) substituents (Tanimoto score: 0.75) share overlapping pharmacophores, suggesting comparable bioactivity profiles . Clustering via chemical space networks (Tanimoto ≥0.5) groups it with compounds exhibiting moderate binding affinity (ΔG ≈ -8.5 kcal/mol) to ATP-binding pockets .
Bioactivity Correlations
Compounds with benzothieno[2,3-d]pyrimidinone cores demonstrate clustered bioactivity profiles in hierarchical analyses. For instance:
- Acetylcholinesterase Inhibition : Analog 3-(4-bromophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}... shows IC₅₀ = 12 µM, comparable to the target compound (IC₅₀ = 10 µM) .
- Antiproliferative Activity : Derivatives with naphthyl groups exhibit enhanced cytotoxicity (GI₅₀ = 5–8 µM in NCI-60 assays) compared to phenyl analogs (GI₅₀ = 15–20 µM), likely due to improved hydrophobic interactions .
Q & A
Q. Table 1. Representative Antimicrobial Data
| Organism | Inhibition Zone (mm) | Positive Control (mm) |
|---|---|---|
| S. aureus | 12 ± 1.5 | Streptomycin (22 ± 2) |
| E. coli | 8 ± 1.0 | Streptomycin (18 ± 1.5) |
| C. albicans | 10 ± 1.2 | Fluconazole (20 ± 2) |
Statistical Analysis : Use ANOVA with Tukey’s post hoc test (p < 0.05) .
Advanced: How to address contradictions in reported bioactivity data across studies?
Answer:
- Data Harmonization : Standardize assay conditions (e.g., inoculum size, media pH) to minimize variability .
- Meta-Analysis : Compare IC values from multiple studies using a fixed-effects model. For example, discrepancies in S. aureus activity may arise from differences in compound solubility .
- Mechanistic Validation : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Advanced: What structure-activity relationships (SAR) govern substitutions on the benzothieno-pyrimidinone core?
Answer:
- Position 2 (Sulfanyl Group) : Bulky groups (e.g., naphthyl) enhance lipophilicity and membrane penetration, improving Gram-positive activity .
- Position 3 (Bromophenyl) : Electron-withdrawing substituents (e.g., Br) increase electrophilicity, enhancing interaction with bacterial topoisomerases .
- Tetrahydro Ring : Saturation reduces planarity, decreasing DNA intercalation but improving metabolic stability .
Methodological: What are best practices for crystallographic analysis of this compound?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Ensure θ range of 2.5–25.0° for completeness .
- Refinement : Apply SHELXL-97 with full-matrix least-squares refinement. Target R-factor < 0.07 and wR < 0.20 .
- Validation : Check for disorder using PLATON; exclude solvent-accessible voids (>20 Å) from the final model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
